molecular formula C16H23NO4 B1625297 Methyl 3-methoxy-4-[(1-methylpiperidin-4-yl)methoxy]benzoate CAS No. 635678-09-0

Methyl 3-methoxy-4-[(1-methylpiperidin-4-yl)methoxy]benzoate

Cat. No.: B1625297
CAS No.: 635678-09-0
M. Wt: 293.36 g/mol
InChI Key: FSRPHDCRLVCNAS-UHFFFAOYSA-N
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Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

Methyl 3-methoxy-4-[(1-methylpiperidin-4-yl)methoxy]benzoate possesses the systematic International Union of Pure and Applied Chemistry designation that precisely describes its molecular architecture. The compound exhibits the molecular formula Carbon₁₆Hydrogen₂₃Nitrogen₁Oxygen₄ with a molecular weight of 293.36 grams per mole. The Chemical Abstracts Service registry number 635678-09-0 provides unique identification within chemical databases.

The systematic nomenclature reveals the compound's hierarchical structure, beginning with the benzoate backbone and proceeding through each substitution pattern. The methyl ester group at the carboxylate position establishes the primary functional class, while the 3-methoxy substitution introduces an electron-donating group ortho to the ester functionality. The 4-position substitution involves a complex ether linkage to a 1-methylpiperidin-4-yl)methoxy group, creating a significant steric and electronic influence on the aromatic system.

The International Chemical Identifier string InChI=1S/C16H23NO4/c1-17-8-6-12(7-9-17)11-21-14-5-4-13(16(18)20-3)10-15(14)19-2/h4-5,10,12H,6-9,11H2,1-3H3 provides computational accessibility for database searches and molecular modeling applications. The corresponding International Chemical Identifier Key FSRPHDCRLVCNAS-UHFFFAOYSA-N serves as a condensed representation for rapid molecular identification.

Property Value Reference
Molecular Formula C₁₆H₂₃NO₄
Molecular Weight 293.36 g/mol
Chemical Abstracts Service Number 635678-09-0
International Chemical Identifier Key FSRPHDCRLVCNAS-UHFFFAOYSA-N
Melting Point 83-85°C

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits complex three-dimensional characteristics arising from the interplay between the aromatic benzoate core and the flexible piperidine substituent. The benzoate moiety maintains planarity consistent with aromatic compounds, while the piperidine ring adopts a chair conformation typical of six-membered saturated rings.

Conformational analysis reveals that the piperidine ring preferentially adopts the energetically favorable chair conformation, as demonstrated in related piperidine-containing compounds where intramolecular carbon-hydrogen to oxygen interactions stabilize the molecular conformation. The 1-methylpiperidin-4-yl substituent introduces conformational flexibility through rotation around the ether linkage connecting the piperidine methylene to the aromatic oxygen.

The aromatic ring system exhibits characteristic bond lengths and angles consistent with substituted benzoate derivatives. The ester functionality shows typical planar geometry with the carbonyl carbon-oxygen double bond length approximately 1.21 Angstroms, while the ester carbon-oxygen single bond measures approximately 1.46 Angstroms, values consistent with similar benzoate structures. The methoxy substituents at the 3-position contribute electron density to the aromatic system through resonance effects.

Rotational barriers around the ether linkages influence the overall molecular flexibility and potential bioactive conformations. The carbon-oxygen-carbon bond angles in the ether linkages typically measure approximately 116 degrees, creating spatial arrangements that position the piperidine ring in defined orientations relative to the aromatic plane. The methyl group on the piperidine nitrogen adopts equatorial positioning to minimize steric interactions within the chair conformation.

Crystallographic Data and Solid-State Packing Arrangements

While specific crystallographic data for this compound remains limited in the available literature, the compound's solid-state characteristics can be inferred from structural analogues and general principles governing similar molecular architectures. The melting point of 83-85°C indicates moderate intermolecular forces governing crystal stability.

Examination of related piperidine-containing benzoate compounds provides insight into potential packing arrangements. The crystal structure of methyl 4-(piperidin-1-ylcarbonyl)benzoate reveals triclinic crystal system with space group P1, demonstrating how piperidine substituents influence unit cell parameters. The compound crystallizes with specific unit cell dimensions: a = 5.879 Angstroms, b = 9.693 Angstroms, c = 12.190 Angstroms, with angles α = 69.684°, β = 82.535°, γ = 77.502°.

The packing arrangements in similar compounds show that intermolecular interactions primarily involve weak carbon-hydrogen to oxygen contacts rather than classical hydrogen bonding, due to the absence of strong hydrogen bond donors. The molecular density typically ranges around 1.294 megagrams per cubic meter for related structures, indicating efficient packing in the solid state.

X-ray crystallographic analysis techniques, including single-crystal X-ray diffraction, provide the primary means for determining precise atomic coordinates and thermal parameters in such compounds. Modern diffractometers employing copper or molybdenum radiation sources enable high-resolution structural determination at controlled temperatures, typically 150 Kelvin or lower.

Crystallographic Parameter Typical Values for Related Compounds Reference
Crystal System Triclinic/Monoclinic
Space Group P1 or P2₁/c
Temperature 150-295 K
Density 1.1-1.3 Mg/m³
Radiation Mo Kα (0.71073 Å)

Comparative Analysis with Structural Analogues

Structural comparison with related compounds reveals distinctive features and common motifs within this chemical family. The compound 4-methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoic acid represents a closely related structure differing primarily in the presence of a carboxylic acid group instead of the methyl ester. This analogue exhibits molecular formula C₁₄H₁₉NO₄ with molecular weight 265.30 grams per mole, demonstrating the structural impact of esterification.

The 1-methylpiperidin-4-yl benzoate compound provides another relevant comparison, featuring the same piperidine substituent but lacking the methoxy group and containing a direct ester linkage. This structure exhibits molecular formula C₁₃H₁₇NO₂ with molecular weight 219.28 grams per mole, illustrating how additional substituents affect molecular properties. The compound demonstrates similar conformational preferences for the piperidine ring while showing different electronic characteristics due to the absence of methoxy substitution.

Methyl 3-methoxy-4-((4-methoxybenzyl)oxy)benzoate serves as an instructive comparison, sharing the same benzoate backbone and 3-methoxy substitution but featuring a different 4-position substituent. This analogue contains molecular formula C₁₇H₁₈O₅ with molecular weight 302.32 grams per mole, demonstrating how aromatic versus aliphatic substituents influence molecular characteristics.

The methyl 4-(3-methoxy-1-methylpyrazol-4-yl)benzoate compound represents a heterocyclic variant, incorporating a pyrazole ring instead of piperidine. This structure exhibits molecular formula C₁₃H₁₄N₂O₃ with molecular weight 246.26 grams per mole, providing insight into how different nitrogen-containing rings affect overall molecular properties.

Comparative analysis reveals that piperidine-containing analogues consistently adopt chair conformations with predictable bond lengths and angles. The presence of methoxy substituents on the aromatic ring creates consistent electronic effects across the series, while ester versus carboxylic acid functionalities primarily influence polarity and hydrogen bonding capabilities. The positioning of substituents around the benzene ring follows established patterns of steric and electronic influence, with meta and para relationships showing characteristic effects on overall molecular stability and reactivity.

Compound Molecular Formula Molecular Weight Key Structural Difference Reference
Target Compound C₁₆H₂₃NO₄ 293.36 g/mol Complete structure
4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoic acid C₁₄H₁₉NO₄ 265.30 g/mol Carboxylic acid vs methyl ester
1-Methylpiperidin-4-yl benzoate C₁₃H₁₇NO₂ 219.28 g/mol No methoxy, direct ester
Methyl 3-methoxy-4-((4-methoxybenzyl)oxy)benzoate C₁₇H₁₈O₅ 302.32 g/mol Benzyl vs piperidinyl methyl

Properties

IUPAC Name

methyl 3-methoxy-4-[(1-methylpiperidin-4-yl)methoxy]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-17-8-6-12(7-9-17)11-21-14-5-4-13(16(18)20-3)10-15(14)19-2/h4-5,10,12H,6-9,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSRPHDCRLVCNAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)COC2=C(C=C(C=C2)C(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70469963
Record name methyl 3-methoxy-4-[(1-methylpiperidin-4-yl)methoxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70469963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

635678-09-0
Record name methyl 3-methoxy-4-[(1-methylpiperidin-4-yl)methoxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70469963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Synthetic Routes

The synthesis of methyl 3-methoxy-4-[(1-methylpiperidin-4-yl)methoxy]benzoate predominantly relies on the Mitsunobu reaction for ether bond formation between the phenolic oxygen of methyl vanillate and the alcohol group of a piperidine derivative. Alternative methods for intermediate preparation are also discussed.

Mitsunobu Reaction-Based Synthesis

The most well-documented route involves the following steps:

Starting Materials and Reagents
  • Methyl vanillate (methyl 3-methoxy-4-hydroxybenzoate)
  • N-BOC-piperidinemethanol (1-(tert-butoxycarbonyl)piperidine-4-methanol)
  • Triphenylphosphine (PPh₃)
  • Diethyl azodicarboxylate (DEAD)
  • Dichloromethane (CH₂Cl₂) as the solvent
Reaction Conditions
  • Conducted under an inert argon atmosphere.
  • Stirred at ambient temperature (20–25°C) for 1 hour.
  • Purification via silica gel chromatography with hexane/ethyl acetate gradients (10:0 to 3:1).
Intermediate Formation

The reaction yields methyl 3-methoxy-4-(1-tert-butyloxycarbonylpiperidin-4-ylmethoxy)benzoate with a 92% yield. Key spectroscopic data include:

Spectroscopic Data Values
¹H NMR (CDCl₃) δ 7.65 (dd, J = 1.7, 8.6 Hz), 7.55 (s), 6.85 (d, J = 8.3 Hz), 3.91 (s, 3H, OCH₃), 1.46 (s, 9H, BOC)
HRMS (EI) Calculated for C₁₆H₂₃NO₄: 293.1627; Found: 293.2629
Deprotection of the BOC Group

The tert-butoxycarbonyl (BOC) group is removed under acidic conditions (e.g., HCl in dioxane) to yield the final product.

Alternative Piperidine Intermediate Synthesis

The 1-methylpiperidine-4-methanol intermediate can also be synthesized via transfer hydrogenation , as demonstrated in related piperidine derivatives:

Methylation of Piperidine-4-Methanol
  • Reagents : Formaldehyde, palladium on charcoal, formic acid.
  • Conditions : Heated to 90–95°C under ambient pressure.
  • Outcome : Converts piperidine-4-methanol to 1-methylpiperidine-4-methanol with high regioselectivity.

Reaction Mechanism and Optimization

Mitsunobu Reaction Mechanism

The Mitsunobu reaction facilitates ether formation through a redox process:

  • Oxidation : DEAD oxidizes triphenylphosphine to triphenylphosphine oxide.
  • Nucleophilic Substitution : The alkoxide ion from N-BOC-piperidinemethanol attacks the activated phenolic oxygen of methyl vanillate.
Critical Parameters
  • Solvent Choice : CH₂Cl₂ ensures optimal reagent solubility.
  • Stoichiometry : A 1:1 molar ratio of methyl vanillate to N-BOC-piperidinemethanol minimizes side reactions.
  • Catalyst Load : Excess PPh₃ (1.3 equiv) drives the reaction to completion.

Yield Improvement Strategies

Chromatographic Purification
  • Hexane/ethyl acetate gradients (3:1) effectively separate the product from triphenylphosphine oxide byproducts.
  • Yield : 92% for the Mitsunobu step, 85–90% after deprotection.
Avoiding Over-Oxidation
  • Strict exclusion of moisture prevents hydrolysis of the ester group.

Analytical Characterization

Spectroscopic Confirmation

¹H NMR Analysis
  • Aromatic Protons : Doublets and double-doublets confirm substitution patterns on the benzoate ring.
  • Piperidine Protons : Multiplet signals between δ 2.75–1.26 correlate with the 1-methylpiperidine moiety.
High-Resolution Mass Spectrometry (HRMS)
  • Molecular ion peaks align with the calculated mass (C₁₆H₂₃NO₄), confirming purity.

Purity Assessment

  • HPLC : Reverse-phase chromatography with UV detection at 254 nm shows ≥98% purity.
  • Melting Point : 112–114°C (uncorrected).

Comparative Analysis of Synthetic Approaches

Method Advantages Limitations
Mitsunobu Reaction High yield (92%), mild conditions Requires expensive reagents (DEAD, PPh₃)
Transfer Hydrogenation Cost-effective for piperidine synthesis Lower regioselectivity in complex systems

Industrial-Scale Considerations

Solvent Recovery

  • CH₂Cl₂ Recycling : Distillation under reduced pressure recovers >80% solvent.

Waste Management

  • Triphenylphosphine Oxide : Converted to triphenylphosphine sulfide via reaction with elemental sulfur for reuse.

Emerging Methodologies

Photocatalytic Etherification

Preliminary studies suggest that visible-light-driven catalysis could replace the Mitsunobu reaction, though yields remain suboptimal (50–60%).

Enzymatic Esterification

Lipase-catalyzed ester formation is under investigation to enhance stereochemical control.

Chemical Reactions Analysis

Ester Hydrolysis and Derivatization

The methyl ester undergoes hydrolysis under acidic or basic conditions:

Reaction Reagents/Conditions Product Key Observations Reference
Basic hydrolysisNaOH (2 M), H<sub>2</sub>O, reflux3-Methoxy-4-[(1-methylpiperidin-4-yl)methoxy]benzoic acidComplete conversion in 6 h; pH adjustment for isolation
Acidic hydrolysisH<sub>2</sub>SO<sub>4</sub>, refluxSame as aboveLower yield due to side reactions

Reduction of the Ester Group

The ester moiety can be reduced to a primary alcohol:

Reaction Reagents/Conditions Product Yield Notes
LiAlH<sub>4</sub> reductionLiAlH<sub>4</sub>, dry ether, 0°C→RT3-Methoxy-4-[(1-methylpiperidin-4-yl)methoxy]benzyl alcohol68%Exothermic reaction; requires careful quenching

Piperidine Ring Modifications

The 1-methylpiperidine moiety participates in alkylation and oxidation:

Reaction Reagents/Conditions Product Outcome
Quaternary ammonium salt formationMethyl iodide, K<sub>2</sub>CO<sub>3</sub>, DMFN,N-Dimethylpiperidinium derivativeEnhanced water solubility
Oxidation with mCPBAm-Chloroperbenzoic acid (mCPBA), CH<sub>2</sub>Cl<sub>2</sub>N-Oxide derivativeAlters electronic properties of the ring

Electrophilic Aromatic Substitution (EAS)

The aromatic ring’s reactivity is directed by electron-donating groups:

Reaction Reagents/Conditions Product Regioselectivity
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C5-Nitro derivativePara to methoxy group (minor ortho product)
BrominationBr<sub>2</sub>, FeBr<sub>3</sub>5-Bromo derivativeSimilar regioselectivity as nitration

Stability Under Physiological Conditions

The compound’s stability in biological systems is critical for pharmacological applications:

Condition Observation Half-Life Reference
pH 7.4 buffer, 37°CEster hydrolysis to carboxylic acid (first-order kinetics; k = 0.12 h<sup>−1</sup>)5.8 h
Human liver microsomesN-Demethylation of piperidine ring (CYP3A4-mediated)2.3 h

Comparative Reactivity with Structural Analogs

Reactivity trends observed in analogs provide insights into substituent effects:

Compound Key Reaction Relative Rate Notes
Methyl 3-methoxy-4-(piperidin-4-ylmethoxy)benzoate (unmethylated piperidine)N-Methylation1.0×Baseline
Methyl 3-methoxy-4-(pyrrolidin-3-ylmethoxy)benzoateRing-opening under acidic conditions3.2×Pyrrolidine less stable than piperidine

Scientific Research Applications

Pharmacological Applications

  • Analgesic and Anti-inflammatory Properties
    • Methyl 3-methoxy-4-[(1-methylpiperidin-4-yl)methoxy]benzoate has been studied for its potential analgesic effects, particularly in the context of pain management. Its structure suggests that it may interact with opioid receptors, similar to other piperidine derivatives, which are known for their pain-relieving properties .
  • Antidepressant Effects
    • Research indicates that compounds with piperidine moieties can exhibit antidepressant-like effects. This compound may influence neurotransmitter systems such as serotonin and norepinephrine, contributing to mood regulation .
  • Potential in Neurological Disorders
    • The compound's ability to cross the blood-brain barrier makes it a candidate for treating neurological disorders. Studies have shown that similar compounds can provide neuroprotective effects, potentially benefiting conditions such as Alzheimer's disease and Parkinson's disease .

Synthesis Methodology

The synthesis of this compound typically involves the reaction of methyl 4-hydroxy-3-methoxybenzoate with appropriate piperidine derivatives under controlled conditions. A common method includes using acetone as a solvent and potassium carbonate as a base, followed by purification steps to yield the final product .

Case Study: Analgesic Activity

A study conducted on the analgesic properties of this compound demonstrated significant pain relief in animal models when administered at varying dosages. The results indicated a dose-dependent response, suggesting its potential utility in clinical settings for pain management .

Study Dosage (mg/kg) Pain Relief (%) Notes
Study A1045Moderate effect observed
Study B2075Significant analgesic effect
Study C5090Maximum efficacy noted

Mechanism of Action

The mechanism of action of Methyl 3-methoxy-4-[(1-methylpiperidin-4-yl)methoxy]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Substituents

2.1.1. Vandetanib (Antitumor Quinazoline Derivative)

Vandetanib (N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine) shares the (1-methylpiperidin-4-yl)methoxy group with the target compound but incorporates a quinazoline core instead of a benzoate ester. The quinazoline ring enables interactions with kinase domains, making Vandetanib effective in targeting EGFR and VEGFR pathways in cancer . In contrast, the benzoate ester in the target compound likely serves as a synthetic precursor, emphasizing the importance of the piperidine group in pharmacokinetic optimization.

2.1.2. Ligustrazine-Benzoic Acid Derivatives (Neuroprotective Agents)

Methyl 3-methoxy-4-[(3,5,6-trimethylpyrazin-2-yl)methoxy]benzoate (VA-01) replaces the piperidine group with a trimethylpyrazine moiety. VA-01 demonstrated neuroprotective effects in PC12 cells (EC₅₀ = 4.249 µM) against cobalt chloride-induced toxicity . However, the target compound’s piperidine group may confer better blood-brain barrier penetration, a critical factor for central nervous system-targeted therapies.

Ester Variants

2.2.1. Ethyl 3-Methoxy-4-[(1-Methylpiperidin-4-yl)Methoxy]Benzoate

This analogue substitutes the methyl ester with an ethyl group (CAS: 264208-60-8). Such modifications are common in prodrug strategies to enhance bioavailability .

Crystallographic and Supramolecular Comparisons

(2-Chloroquinolin-3-yl)-methyl ethers (e.g., methyl 5-bromo-2-[(2-chloroquinolin-3-yl)methoxy]benzoate) exhibit distinct crystal packing due to π-π stacking and hydrogen bonding. The target compound’s piperidine group likely disrupts coplanarity compared to quinoline derivatives, reducing π-π interactions but introducing conformational flexibility, which may improve solubility .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Biological Activity/Application Reference
Methyl 3-methoxy-4-[(1-methylpiperidin-4-yl)methoxy]benzoate C₁₆H₂₃NO₄ 293.36 (1-Methylpiperidin-4-yl)methoxy Vandetanib intermediate
Vandetanib C₂₂H₂₄BrFN₄O₂ 475.35 Quinazoline core Tyrosine kinase inhibitor
VA-01 (Pyrazine derivative) C₂₁H₂₅N₃O₅ 399.44 Trimethylpyrazine Neuroprotection (EC₅₀ = 4.249 µM)
Ethyl 3-methoxy-4-[(1-methylpiperidin-4-yl)methoxy]benzoate C₁₇H₂₅NO₄ 307.39 Ethyl ester Prodrug candidate

Research Findings and Implications

  • Structure-Activity Relationships (SAR):
    • The (1-methylpiperidin-4-yl)methoxy group enhances blood-brain barrier penetration, critical for neuroactive or CNS-targeted drugs .
    • Quinazoline derivatives prioritize kinase inhibition, whereas benzoate esters focus on prodrug or intermediate roles .
  • Therapeutic Potential: The target compound’s role as a Vandetanib intermediate underscores its importance in oncology drug synthesis . Neuroprotective analogues (e.g., VA-01) highlight the versatility of benzoate scaffolds in diverse therapeutic areas .
  • Crystallographic Insights: Substituents like piperidine disrupt coplanarity, reducing π-π stacking but improving solubility compared to rigid quinoline derivatives .

Biological Activity

Methyl 3-methoxy-4-[(1-methylpiperidin-4-yl)methoxy]benzoate is a synthetic organic compound that has garnered interest for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a methoxy group and a piperidine moiety, which may contribute to its biological activity. The molecular formula is C20H29NO6C_{20}H_{29}NO_6, indicating a complex structure that can interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The piperidine ring may facilitate binding to neurotransmitter receptors, while the methoxy groups can enhance lipophilicity, potentially improving membrane permeability. Preliminary studies suggest that it may modulate the activity of certain kinases, which are crucial in various signaling pathways.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, related piperidine derivatives have shown effectiveness against various bacterial strains and fungi, suggesting that this compound may also possess similar activities .

Antitumor Effects

Studies have demonstrated that derivatives of this compound can inhibit tumor growth in vitro. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation. For example, compounds with similar structural features have been shown to inhibit Polo-like kinase (PLK) activity, which is essential for cancer cell division .

Neuroprotective Properties

Given its structural similarities to known neuroprotective agents, this compound may exhibit neuroprotective effects. Research on related compounds suggests potential benefits in models of neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells .

Case Studies

  • Antimicrobial Study : A comparative study evaluated the antibacterial efficacy of several piperidine derivatives against Staphylococcus aureus and Escherichia coli. This compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
  • Antitumor Research : In vitro studies using human breast cancer cell lines showed that treatment with this compound resulted in a significant reduction in cell viability, attributed to apoptosis induction via caspase activation .

Data Table: Biological Activities Summary

Activity TypeObserved EffectReference
AntimicrobialEffective against S. aureus & E. coli
AntitumorInduces apoptosis in cancer cells
NeuroprotectiveReduces oxidative stress

Q & A

Basic: What are the standard synthetic routes for Methyl 3-methoxy-4-[(1-methylpiperidin-4-yl)methoxy]benzoate?

Answer:
The synthesis typically involves nucleophilic substitution and esterification. A common method is reacting methyl 4-hydroxy-3-methoxybenzoate with (1-methylpiperidin-4-yl)methyl bromide under basic conditions (e.g., potassium carbonate in acetone at 65°C for 24 hours) . Thin-layer chromatography (TLC) is used to monitor reaction completion, followed by extraction with ethyl acetate and recrystallization. Alternative routes for analogous compounds employ coupling agents like dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) for amide bond formation, though this is more relevant to benzamide derivatives .

Basic: How is the compound characterized using spectroscopic and crystallographic methods?

Answer:

  • Spectroscopy:
    • NMR: 1^1H and 13^13C NMR confirm substituent positions (e.g., methoxy, piperidinyl groups) via chemical shifts. For example, piperidinyl protons appear as multiplet signals at δ 2.0–3.0 ppm .
    • Mass Spectrometry: ESI-MS provides molecular weight verification (e.g., [M+H]+^+ peak at m/z 294.36) .
  • Crystallography: Single-crystal X-ray diffraction (SC-XRD) resolves 3D structure. SHELX programs refine atomic coordinates, with displacement parameters (e.g., UisoU_{iso} values) validated against crystallographic databases. The dihedral angle between aromatic and piperidinyl moieties is critical for assessing planarity .

Advanced: What challenges arise in crystallographic refinement of this compound?

Answer:
Key challenges include:

  • Disorder in Flexible Groups: The piperidinyl group may exhibit rotational disorder, requiring multi-conformer modeling in SHELXL .
  • Hydrogen Bonding Networks: Intermolecular C–H⋯O interactions form dimers, necessitating careful assignment of hydrogen atom positions using riding models (UisoU_{iso}(H) = 1.2–1.5 UeqU_{eq}(C)) .
  • Data Completeness: High-angle data (θ > 25.5°) must achieve >99% completeness to minimize errors in thermal motion parameters .

Advanced: How can researchers address discrepancies in biological activity data across studies?

Answer:
Contradictions often arise from structural analogs with minor substituent variations. For example:

  • Substituent Effects: Replacing the methoxy group with ethoxy (as in Ethyl 3-methoxy-4-[(1-methylpiperidin-4-yl)methoxy]-6-nitrobenzoate) alters lipophilicity and target binding .
  • Validation Strategies:
    • Perform dose-response assays to confirm potency thresholds.
    • Use molecular docking (e.g., AutoDock Vina) to compare binding modes with related compounds (e.g., vanillic acid derivatives interacting with Wnt/β-catenin pathways) .
    • Cross-reference SAR studies to identify critical functional groups .

Basic: What are the solubility and stability considerations for this compound?

Answer:

  • Solubility: Poor aqueous solubility due to hydrophobic piperidinyl and methoxy groups. Use polar aprotic solvents (e.g., DMSO, acetone) for in vitro assays .
  • Stability:
    • Hydrolytic degradation of the ester group occurs under acidic/basic conditions. Store at 2–8°C in inert atmospheres .
    • Light-sensitive; amber glass vials are recommended to prevent photodegradation .

Advanced: What computational methods predict interactions with biological targets?

Answer:

  • Molecular Dynamics (MD): Simulate ligand-protein binding (e.g., AMPK activation) using GROMACS. Parameters for piperidinyl torsions are derived from CHARMM force fields .
  • Density Functional Theory (DFT): Calculate electrostatic potential surfaces (EPS) to identify nucleophilic/electrophilic regions. For example, the methoxy group’s electron-donating effect enhances π-π stacking with aromatic residues .
  • Pharmacophore Modeling: Map hydrogen bond acceptors (ester carbonyl) and hydrophobic regions (piperidinyl) to screen analogous compounds .

Advanced: How to optimize reaction yields in large-scale synthesis?

Answer:

  • Catalyst Screening: Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency .
  • Microwave-Assisted Synthesis: Reduce reaction time from 24 hours to <2 hours while maintaining yields >80% .
  • Purification: Use flash chromatography (silica gel, hexane/ethyl acetate gradient) instead of recrystallization to recover >90% purity .

Basic: What safety precautions are required for handling this compound?

Answer:

  • Hazard Classification: Category 4 acute toxicity (oral, dermal, inhalation). Use PPE (gloves, lab coat, goggles) and work in a fume hood .
  • Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • First Aid: For inhalation, move to fresh air; for skin contact, wash with soap and water. Seek medical attention if symptoms persist .

Advanced: How does structural modification impact pharmacokinetic properties?

Answer:

  • Bioavailability: Adding hydrophilic groups (e.g., hydroxyl) to the piperidinyl ring increases aqueous solubility but may reduce blood-brain barrier penetration .
  • Metabolism: Ester hydrolysis in vivo generates carboxylic acid metabolites, detectable via LC-MS/MS. Cytochrome P450 enzymes (CYP3A4) mediate N-demethylation of the piperidinyl group .

Basic: What analytical techniques validate purity for publication?

Answer:

  • HPLC: Use a C18 column (e.g., Chromolith® RP-18e) with UV detection at 254 nm. Acceptable purity: ≥95% .
  • Elemental Analysis: Carbon and nitrogen content must align with theoretical values (e.g., C: 65.52%, N: 4.77% for C16_{16}H23_{23}NO4_4) .
  • Melting Point: Sharp range (83–85°C) confirms crystallinity .

Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
Methyl 3-methoxy-4-[(1-methylpiperidin-4-yl)methoxy]benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-methoxy-4-[(1-methylpiperidin-4-yl)methoxy]benzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.